molecular formula C15H21ClN2O2 B2982251 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034496-12-1

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2982251
CAS No.: 2034496-12-1
M. Wt: 296.8
InChI Key: GUTPNSXGYCOHHV-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound known for its unique structure and properties It features a piperidine ring substituted with a 3-chloropyridin-4-yloxy group and a 2,2-dimethylpropan-1-one moiety

Preparation Methods

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 3-chloropyridin-4-yloxy group, and the attachment of the 2,2-dimethylpropan-1-one moiety. Common synthetic routes may involve:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of 3-Chloropyridin-4-yloxy Group: This step may involve nucleophilic substitution reactions where a suitable leaving group on the piperidine ring is replaced by the 3-chloropyridin-4-yloxy group.

    Attachment of 2,2-Dimethylpropan-1-one Moiety: This can be achieved through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium or platinum.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses and activities.

Comparison with Similar Compounds

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds to highlight its uniqueness:

    (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone: This compound features a naphthalene ring instead of the 2,2-dimethylpropan-1-one moiety, leading to different chemical and biological properties.

    Ethyl 4-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate: The presence of an ethyl ester group in this compound results in distinct reactivity and applications.

    1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one: The phenyl group in this compound introduces aromatic characteristics that differentiate it from the 2,2-dimethylpropan-1-one derivative.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)18-8-5-11(6-9-18)20-13-4-7-17-10-12(13)16/h4,7,10-11H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTPNSXGYCOHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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